Cas no 1049753-43-6 (6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride)

6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 6-Sec-butyl-1,3-benzothiazol-2-amine, HCl
- 6-butan-2-yl-1,3-benzothiazol-2-amine;hydrochloride
- 6-SEC-BUTYL-1,3-BENZOTHIAZOL-2-AMINE HYDROCHLORIDE
- 6-(sec-Butyl)benzo[d]thiazol-2-amine hydrochloride
- 1049753-43-6
- AKOS001476212
- 6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride
-
- インチ: InChI=1S/C11H14N2S.ClH/c1-3-7(2)8-4-5-9-10(6-8)14-11(12)13-9;/h4-7H,3H2,1-2H3,(H2,12,13);1H
- InChIKey: CTRCPSIHCLIEPJ-UHFFFAOYSA-N
- ほほえんだ: CCC(C)c1ccc2c(c1)sc(n2)N.Cl
計算された属性
- せいみつぶんしりょう: 242.0644474Da
- どういたいしつりょう: 242.0644474Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S282073-500mg |
6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride |
1049753-43-6 | 500mg |
$ 230.00 | 2022-06-03 | ||
TRC | S282073-100mg |
6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride |
1049753-43-6 | 100mg |
$ 70.00 | 2022-06-03 | ||
TRC | S282073-1g |
6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride |
1049753-43-6 | 1g |
$ 340.00 | 2022-06-03 |
6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochlorideに関する追加情報
Introduction to 6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride (CAS No. 1049753-43-6)
The compound 6-Sec-butyl-1,3-benzothiazol-2-amine hydrochloride, identified by the CAS registry number CAS No. 1049753-43-6, is a specialized organic chemical with significant applications in various scientific and industrial fields. This compound belongs to the class of benzothiazoles, which are heterocyclic aromatic compounds known for their versatile properties and wide-ranging uses in pharmaceuticals, agrochemicals, and materials science.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-Sec-butyl-1,3-benzothiazol-2-amine hydrochloride, making it more accessible for research and commercial purposes. The molecule's structure features a benzothiazole ring system with a sec-butyl group at the 6-position and an amine group at the 2-position, which contributes to its unique reactivity and selectivity in various chemical reactions.
One of the most notable applications of this compound is in the field of drug discovery. Researchers have explored its potential as a lead compound for developing new pharmaceutical agents targeting specific biological pathways. For instance, studies have shown that derivatives of 6-Sec-butyl-1,3-benzothiazol-2-amine hydrochloride exhibit promising anti-inflammatory and antioxidant properties, making them candidates for therapeutic interventions in chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
In addition to its pharmacological applications, this compound has also found utility in materials science. Its ability to act as a precursor in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs), has been highlighted in recent publications. The incorporation of 6-Sec-butyl-1,3-benzothiazol-2-amine hydrochloride into these materials enhances their electronic properties, making them suitable for applications in sensors, energy storage devices, and catalysis.
The synthesis of CAS No. 1049753-43-6 involves a multi-step process that typically begins with the preparation of the benzothiazole core followed by functionalization at specific positions. Recent optimizations in this synthesis have focused on improving yield and reducing reaction times through the use of microwave-assisted techniques and catalytic systems. These advancements have not only made the compound more cost-effective but also opened up new avenues for exploring its structural analogs.
From an environmental standpoint, studies on the eco-toxicological profile of 6-Sec-butyl-1,3-benzothiazol-2-amine hydrochloride have been conducted to assess its potential impact on aquatic ecosystems. Results indicate that while the compound exhibits moderate toxicity towards certain aquatic organisms, its environmental persistence is relatively low under standard conditions.
In conclusion, CAS No. 1049753-43-based compounds like 6-Sec-butylbenzothiazole amine hydrochloride represent a promising class of chemicals with diverse applications across multiple disciplines. Ongoing research continues to uncover new potential uses for this compound, underscoring its importance in both academic and industrial settings.
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